molecular formula C6H10ClN3 B1322257 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride CAS No. 601515-49-5

5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride

货号: B1322257
CAS 编号: 601515-49-5
分子量: 159.62 g/mol
InChI 键: SZDCNURKJIGRSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nomenclature and Identification Systems

The compound 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride belongs to the class of bicyclic heterocyclic amines. Its systematic IUPAC name is 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine; dihydrochloride , reflecting its fully saturated imidazo-pyrazine backbone and protonated amine groups. Common synonyms include:

  • 5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
  • Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, hydrochloride (1:2).

The molecular formula is C₆H₁₁Cl₂N₃ , with a molar mass of 196.07 g/mol . Key identifiers include:

Identifier Type Value
SMILES C1CN2C=NC=C2CN1.Cl.Cl
InChIKey GIHBJMRXMFIYPV-UHFFFAOYSA-N

These identifiers enable precise structural characterization in chemical databases.

CAS Registry and Database Identifiers

The compound is registered under CAS 165894-10-0 , with supplementary database entries:

Database Identifier
PubChem CID 57345870
DSSTox DTXSID60720999
Wikidata Q82659850

These cross-referenced identifiers facilitate tracking in pharmacological and synthetic chemistry research. Regulatory listings include the European Inventory of Existing Commercial Chemical Substances (EC No. 893-168-7).

Historical Context and Discovery

First synthesized in the late 1990s, this compound emerged from efforts to develop heterocyclic scaffolds for kinase inhibition. Patent WO2009156951A2 (2009) details its role as an intermediate in synthesizing ACK1 and PDE10A inhibitors. The tetrahydro modification of imidazo[1,5-a]pyrazine was designed to enhance solubility while retaining binding affinity for enzymatic targets.

Early synthetic routes involved:

  • Cyclocondensation of 1,2-diamines with α-haloketones
  • Subsequent hydrogenation to saturate the pyrazine ring.

Structural Classification within Heterocyclic Chemistry

The molecule features a bicyclic framework comprising:

  • A five-membered imidazole ring fused to a six-membered tetrahydropyrazine moiety.
  • Two bridgehead nitrogen atoms at positions 1 and 5 of the imidazo-pyrazine system.

Key structural attributes:

Feature Description
Aromaticity Partial: Imidazole ring retains aromaticity; pyrazine is non-aromatic due to saturation
Chirality None (planar structure with no stereocenters)
Tautomerism Exhibits prototropic tautomerism at N1 and N3 positions

This hybrid structure bridges imidazole’s electronic properties with pyrazine’s conformational flexibility, making it valuable for drug design.

Significance in Chemical Research

As a versatile pharmacophore , this compound has enabled:

  • Development of kinase inhibitors (e.g., ACK1, BTK)
  • Synthesis of G protein-coupled receptor (GPCR) modulators
  • Creation of fluorinated analogs for PET imaging probes

Recent applications include:

Application Area Example
Oncology BTK inhibitor precursors for leukemia therapy
Neuroscience PDE10A inhibitors for schizophrenia treatment
Materials Science Ligands for luminescent metal complexes

The compound’s synthetic accessibility (typical yields >75%) and derivatization potential at N7 and C3 positions make it a cornerstone in medicinal chemistry.

属性

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-2-9-5-8-4-6(9)3-7-1;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDCNURKJIGRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624908
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-10-0, 601515-49-5
Record name Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165894-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Cyclization via Amide Intermediate Route

Step Reagents/Conditions Description Yield/Notes
1 Pyrazine 2-methylamine + acid anhydride (dropwise addition) Formation of amide intermediate at 0°C, then stirring at room temperature High selectivity for amide formation
2 Amide + POCl3 at room temperature Conversion to reactive chloro intermediate Controlled reaction to avoid decomposition
3 Heating with P2O5 Cyclization to imidazo[1,5-a]pyrazine core Yields around 30-60% depending on conditions
4 Treatment with HCl Formation of hydrochloride salt Improves compound stability and crystallinity

This method is well-documented in patent literature and provides a reliable route to 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride derivatives.

Introduction of Functional Groups (e.g., Trifluoromethyl)

For derivatives such as methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate hydrochloride, the trifluoromethyl group is introduced using trifluoromethylating agents during or after the core cyclization step. Key considerations include:

  • Use of transition metal catalysts (e.g., palladium) to facilitate coupling reactions.
  • Temperature control (typically 343–413 K) to optimize reaction rates and minimize side products.
  • Solvent-free or polar solvent systems to enhance reaction efficiency.
  • Purification by chromatography or recrystallization to achieve >98% purity of hydrochloride salts.

Industrial production optimizes the above synthetic routes by:

  • Employing continuous flow reactors to improve reaction control and scalability.
  • Using advanced purification techniques such as preparative HPLC or crystallization under controlled conditions.
  • Implementing stringent quality control measures including HPLC purity analysis, Karl Fischer titration for moisture content, and stability testing under inert atmosphere at low temperatures.

The prepared compounds are characterized by:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the imidazo[1,5-a]pyrazine core and substituents such as trifluoromethyl groups.
  • IR Spectroscopy: Identification of characteristic carbonyl (C=O) and trifluoromethyl (C-F) stretches.
  • Mass Spectrometry: High-resolution MS confirms molecular weight and purity.
  • X-ray Crystallography: Validates the solid-state structure of the hydrochloride salt.
Preparation Step Reagents/Conditions Purpose Yield/Outcome
Amide formation Pyrazine 2-methylamine + acid anhydride, 0°C to RT Intermediate formation High yield, selective
Chloro intermediate formation POCl3, RT Activation for cyclization Controlled conversion
Cyclization Heating with P2O5 Formation of fused ring Moderate yield (30-60%)
Functionalization Trifluoromethylating agents, Pd catalyst, 343–413 K Introduction of CF3 group High selectivity
Salt formation HCl treatment Hydrochloride salt formation Stable, crystalline product
Purification Chromatography/recrystallization Purity >98% High purity product

化学反应分析

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate; conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.

科学研究应用

Anticancer Properties

One of the most prominent applications of 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine hydrochloride is its anticancer activity . Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : Studies indicate that these compounds induce apoptosis through the mitochondrial pathway. For instance, one derivative was shown to up-regulate pro-apoptotic proteins (Bax) and down-regulate anti-apoptotic proteins (Bcl-2), leading to the activation of caspase-3 and subsequent cell death in colon cancer cell lines (IC50 values ranging from 6.587 to 11.10 µM) .
  • Case Study : In a study involving two human colon cancer cell lines (HCT-116 and HT-29), specific derivatives demonstrated remarkable anticancer activity, suggesting their potential as chemotherapeutic agents .

Neuropharmacological Applications

The compound has also been evaluated for its effects on the central nervous system , particularly in relation to orexin receptors.

  • Orexin Receptor Antagonism : Research indicates that 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine derivatives may act as non-peptide antagonists of orexin receptors (OX1 and OX2). These receptors are implicated in regulating sleep-wake cycles and feeding behavior .
  • Potential Uses : The antagonistic properties on orexin receptors suggest applications in treating sleep disorders, stress-related syndromes, and cognitive dysfunctions. In animal models, these compounds have been shown to enhance memory function and reduce alertness .

Metabolic Regulation

Recent studies have highlighted the potential of this compound in metabolic regulation , particularly concerning glucose metabolism.

  • Antidiabetic Potential : The unique structure of this compound enhances its biological activity. Preliminary findings suggest it may modulate glucose metabolism effectively .
  • Binding Affinity Studies : Interaction studies have indicated that the compound may bind to metabolic enzymes involved in glucose regulation. However, further pharmacokinetic studies are required to fully elucidate its mechanisms .

Other Therapeutic Applications

Beyond cancer and neuropharmacology, this compound shows promise in various therapeutic areas:

  • Antidepressants and Antipsychotics : Due to its structural similarities with known pharmacophores, it may serve as a scaffold for developing new antidepressants or antipsychotic medications .
  • Antihistamines and Antioxidants : The compound's unique chemical behavior suggests potential applications in developing antihistamines or antioxidant agents due to its ability to interact with various biological targets .

Data Summary Table

Application AreaDescriptionKey Findings
AnticancerInduces apoptosis in cancer cellsIC50 values between 6.587 - 11.10 µM; effective on HT-29 cells
NeuropharmacologyOrexin receptor antagonismPotential treatment for sleep disorders; enhances memory
Metabolic RegulationModulates glucose metabolismBinding affinity to metabolic enzymes; antidiabetic potential
Other Therapeutic UsesPossible antidepressants/antipsychotics/antihistaminesStructural similarity to known drugs; diverse therapeutic potential

作用机制

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Core Scaffold Variations

The position of ring fusion significantly impacts biological activity:

  • Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine :
    • The [1,5-a] isomer (e.g., compound 12 in ) was inactive against NaV1.7, while the [1,2-a] analogue (13 ) showed a 10-fold potency improvement .
    • In Gaq-protein inhibitors like BIM-46174, the [1,2-a] scaffold enables preferential silencing of Gaq signaling via heterocyclized dipeptide motifs .
  • Tetrahydroimidazo[1,2-a]pyrimidine :
    • Replacement of pyrazine with pyrimidine (e.g., compounds 8a–k ) introduces distinct electronic properties, leading to antibacterial activity via hydrazone derivatives .

Substituent Effects

  • Halogenation :

    • Bromination at position 3 (3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride , CAS 1188265-60-2) enhances reactivity for further functionalization .
    • Chlorination (e.g., 1-chloro derivatives ) improves dual orexin receptor antagonism, with EC₅₀ values <10 nM for sleep regulation .
  • Alkyl/Aryl Groups :

    • A 4-fluoro-3-methylphenyl substituent () increases lipophilicity but introduces synthesis challenges due to borane-derived impurities.
    • Trifluoromethyl groups (e.g., compound 10 in ) boost potency in sulfonamide-based inhibitors .

Physicochemical Properties

Property 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine HCl 3-Bromo Derivative [1,2-a] Isomer
Molecular Formula C₆H₁₁Cl₂N₃ C₆H₉BrClN₃ C₇H₁₀ClN₃
Solubility Soluble in polar aprotic solvents Limited data Enhanced in DMSO
Stability Stable at 2–8°C Room temperature Sensitive to oxidation
Purity 99.61% (HPLC) 97% >95%

生物活性

5,6,7,8-Tetrahydroimidazo[1,5-A]pyrazine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H10ClN3C_6H_{10}ClN_3 with a molecular weight of approximately 175.62 g/mol. The compound features a fused ring system comprising both imidazole and pyrazine rings, which contributes to its unique chemical reactivity and biological activity.

Research indicates that this compound interacts with various molecular targets in biological systems. Its primary mechanisms include:

  • Orexin Receptor Modulation : The compound acts as a non-peptide antagonist of orexin receptors (OX1 and OX2), which are involved in regulating sleep-wake cycles and energy homeostasis. Studies have demonstrated that it can decrease alertness and increase the duration of REM and NREM sleep in animal models .
  • Enzyme Inhibition : It has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. This inhibition suggests its utility in treating non-insulin-dependent diabetes mellitus (NIDDM) by improving glycemic control .

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects:

  • Sedative Effects : In preclinical studies, the compound has shown promise in promoting sleep and reducing anxiety-like behaviors in rodent models. These effects are attributed to its action on the orexin system .
  • Cognitive Enhancement : There is evidence suggesting that it may enhance memory function in animal models. This could have implications for treating cognitive dysfunctions associated with various psychiatric disorders .
  • Nephroprotective Properties : Recent studies involving analogs of this compound have indicated potential nephroprotective effects against chronic kidney disease (CKD), particularly through the inhibition of transient receptor potential canonical 5 (TRPC5) channels .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Jenck et al., 2007Demonstrated that antagonism of orexin receptors leads to increased REM sleep duration in rats.
WO2009/047723Found that the compound enhances memory function in rodent models.
Phase II Clinical TrialInvestigated TRPC5 inhibitors based on this scaffold showed significant nephroprotective efficacy in CKD models .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineContains chlorine atomEnhanced reactivity and specificity in biological systems.
3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineContains iodine atomPotentially different pharmacokinetic properties due to halogen substitution.

常见问题

Q. What are the established synthetic routes for 5,6,7,8-Tetrahydroimidazo[1,5-a]Pyrazine Hydrochloride?

The compound is synthesized via catalytic hydrogenation of precursor imidazo[1,5-a]pyrazine derivatives. For example, palladium-on-carbon (Pd/C) under hydrogen gas (1 bar) in ethanol reduces benzyl-protected intermediates (e.g., 7-benzyl derivatives) to yield the tetrahydro form, followed by HCl salt formation . Alternative routes involve cyclization using POCl₃ in toluene at 90°C for fused-ring systems . Key steps include purification via silica gel chromatography and confirmation of purity (>95%) by LC/MS and NMR .

Q. How is the structural identity confirmed after synthesis?

Structural validation employs:

  • NMR spectroscopy : Distinct signals for the tetrahydro ring protons (e.g., δ 3.22 ppm for CH₂ groups) and imidazole protons (δ 7.42 ppm) .
  • LC/MS : Molecular ion peaks (e.g., m/z 124 [M+H]⁺ for the free base) and exact mass analysis (e.g., 195.0018 for derivatives) .
  • Elemental analysis : Confirmation of C, H, N, and Cl content, with deviations <0.4% .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) impact biological activity?

  • Halogenation : Bromination at position 3 (e.g., 3-bromo derivatives) enhances binding to orexin receptors (Ki < 10 nM) but reduces solubility. This is resolved via hydrochloride salt formation .
  • Ring saturation : Partial saturation (e.g., tetrahydroimidazo[1,5-a]pyrazine) improves potency in NaV1.7 inhibition compared to unsaturated analogs (10-fold increase in IC₅₀) .
  • Substituent positioning : 5,6-fused isomers (e.g., compound 12 ) show inactivity in NaV1.7 inhibition, whereas 6,5-fused systems (compound 2 ) retain potency, highlighting stereoelectronic requirements .

Q. What methodological challenges arise in achieving high synthetic purity (>98%)?

  • Byproduct formation : Residual trifluoroacetate (from counterion exchange) can persist during HCl salt preparation. Purity is improved via repeated recrystallization in ethanol/water .
  • Hydrogenation inefficiency : Over-reduction of the imidazole ring occurs with prolonged H₂ exposure. Optimal conditions: 1 bar H₂, 12–16 hours, monitored by TLC .
  • Hygroscopicity : The hydrochloride salt absorbs moisture, requiring storage under inert gas (N₂/Ar) and desiccants .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Species variability : Orexin receptor antagonism in mice (sleep promotion) may not translate to humans due to receptor subtype differences. Cross-species binding assays (e.g., radioligand displacement) are recommended .
  • Off-target effects : In NaV1.7 studies, impurities (<5%) in test compounds (e.g., des-chloro analogs) can skew IC₅₀ values. High-resolution LC/MS and orthogonal assays (e.g., patch-clamp electrophysiology) validate target specificity .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

  • Metabolic stability : Rat liver microsomes assess CYP450-mediated degradation (t₁/₂ > 60 min indicates suitability for oral dosing) .
  • Blood-brain barrier (BBB) penetration : Murine models with intravenous/intracerebroventricular dosing compare plasma and brain concentrations (logBB > 0.3 indicates CNS activity) .
  • Toxicity screening : Acute toxicity in zebrafish embryos (LC₅₀ > 100 µM) precedes rodent studies .

Data Contradiction Analysis

Q. Why do some studies report divergent SAR trends for orexin receptor antagonists?

  • Receptor subtype selectivity : Dual orexin receptor antagonists (DORAs) vs. selective OX1R antagonists (SORAs) exhibit differing SAR. For example, 1-chloro derivatives (e.g., compound Sifferlen et al., 2013 ) show DORA activity, while 3-bromo analogs favor OX1R .
  • Functional assays : Calcium flux assays (measuring receptor activation) may conflict with sleep latency tests in vivo. Orthogonal methods (e.g., β-arrestin recruitment) clarify mechanistic discrepancies .

Methodological Recommendations

Q. What analytical techniques optimize yield in scale-up synthesis?

  • Flow chemistry : Continuous hydrogenation with Pd/C cartridges reduces batch variability and improves yields (≥80%) .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation (e.g., imine reduction) to minimize over-reduction .

Q. How are SAR studies designed to balance potency and ADMET properties?

  • Lipophilicity optimization : LogP adjustments via substituent variation (e.g., replacing CF₃ with CH₃) improve solubility while retaining target engagement (clogP < 3 recommended) .
  • Plasma protein binding (PPB) : Equilibrium dialysis identifies compounds with PPB < 90%, reducing dose requirements .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。